2-{(3Z)-3-[(Anilinocarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-YL}-N-phenylacetamide
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Overview
Description
2-{(3Z)-3-[(Anilinocarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-YL}-N-phenylacetamide is a complex organic compound that features a unique structure combining an indole ring with an anilinocarbonyl hydrazono group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(3Z)-3-[(Anilinocarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-YL}-N-phenylacetamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Anilinocarbonyl Group: The anilinocarbonyl group can be introduced via a reaction between the indole derivative and an anilinocarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Hydrazono Group: The hydrazono group is formed by reacting the intermediate product with hydrazine hydrate under reflux conditions.
Final Coupling: The final coupling step involves the reaction of the intermediate with N-phenylacetamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the hydrazono group, converting it to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly at the anilinocarbonyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Catalysts: Transition metal catalysts such as palladium or platinum.
Major Products
Oxidation Products: Oxidized derivatives of the indole ring.
Reduction Products: Amino derivatives of the hydrazono group.
Substitution Products: Substituted derivatives at the anilinocarbonyl group.
Scientific Research Applications
2-{(3Z)-3-[(Anilinocarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-YL}-N-phenylacetamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Material Science: The compound’s unique properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{(3Z)-3-[(Anilinocarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-YL}-N-phenylacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation, depending on its specific biological activity.
Comparison with Similar Compounds
Similar Compounds
2-{(3Z)-3-[(Anilinocarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-YL}-N-phenylacetamide derivatives: Compounds with similar structures but different substituents on the indole ring or anilinocarbonyl group.
Indole derivatives: Compounds containing the indole ring but lacking the anilinocarbonyl hydrazono group.
Hydrazono compounds: Compounds containing the hydrazono group but with different core structures.
Uniqueness
The uniqueness of this compound lies in its combination of the indole ring with the anilinocarbonyl hydrazono group, providing a distinct set of chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C23H19N5O3 |
---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
2-[2-hydroxy-3-(phenylcarbamoyldiazenyl)indol-1-yl]-N-phenylacetamide |
InChI |
InChI=1S/C23H19N5O3/c29-20(24-16-9-3-1-4-10-16)15-28-19-14-8-7-13-18(19)21(22(28)30)26-27-23(31)25-17-11-5-2-6-12-17/h1-14,30H,15H2,(H,24,29)(H,25,31) |
InChI Key |
BSVGSYOJWTZPAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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